![molecular formula C6H16Cl2N2 B1370776 N,N-dimethylpyrrolidin-3-amine dihydrochloride CAS No. 50534-42-4](/img/structure/B1370776.png)
N,N-dimethylpyrrolidin-3-amine dihydrochloride
Overview
Description
“N,N-dimethylpyrrolidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 2094151-38-7 . It has a molecular weight of 187.11 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “N,N-dimethylpyrrolidin-3-amine dihydrochloride” is1S/C6H14N2.2ClH/c1-6(7)3-4-8(2)5-6;;/h3-5,7H2,1-2H3;2*1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“N,N-dimethylpyrrolidin-3-amine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 187.11 .Scientific Research Applications
Synthesis in Antibiotic Preparation
N,N-dimethylpyrrolidin-3-amine dihydrochloride is a key intermediate in the synthesis of certain antibiotics. Fleck et al. (2003) described its role in the preparation of premafloxacin, an antibiotic for veterinary use. The synthesis involves a stereoselective process starting from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Polyurethane Manufacturing
In the field of materials science, particularly in manufacturing polyurethane materials, tertiary amines with N,N-dimethyl groups, including derivatives of pyrrolidine, are essential. Muuronen, Deglmann, and Tomović (2019) discussed how modifying the structure of these tertiary amines can suppress formaldehyde emissions, a critical factor in low-emission requirements for indoor applications (Muuronen, Deglmann, & Tomović, 2019).
Bone Cement and Composite Curing
Liso et al. (1997) analyzed new tertiary amine activators with a basic structure similar to N,N-dimethylpyrrolidin-3-amine for curing acrylic bone cements. These activators showed lower toxicity and improved properties, making them suitable for orthopedic surgery and dentistry applications (Liso, Vázquez, Rebuelta, Hernáez, Rotger, & San Román, 1997).
Ligand-Receptor Interactions in Medicinal Chemistry
N,N-dimethylpyrrolidin-3-amine derivatives have been studied in the context of ligand-receptor interactions. Dionne et al. (1986) synthesized analogues like N,N-dimethyl-6,7,8,9-tetrahydro-3H,10H-pyrrolo[3,2-a] carbazol-7-amine to evaluate their inotropic activity, which is significant in the development of cardiotonic agents (Dionne, Humber, Asselin, McQuillan, & Treasurywala, 1986).
Methodology in Chemical Synthesis
The compound is also relevant in the methodology of chemical synthesis. Perrone and Tortorella (1978) used related compounds in the assignment of absolute configuration to cyclic amines, demonstrating its utility in stereochemical analysis (Perrone & Tortorella, 1978).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N,N-dimethylpyrrolidin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)6-3-4-7-5-6;;/h6-7H,3-5H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPKWRSLMCUOOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622593 | |
Record name | N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethylpyrrolidin-3-amine dihydrochloride | |
CAS RN |
50534-42-4 | |
Record name | N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylpyrrolidin-3-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.